1-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-one 1-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18034028
InChI: InChI=1S/C6H4BrF3N2O/c1-12-3(7)2-11-5(12)4(13)6(8,9)10/h2H,1H3
SMILES:
Molecular Formula: C6H4BrF3N2O
Molecular Weight: 257.01 g/mol

1-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-one

CAS No.:

Cat. No.: VC18034028

Molecular Formula: C6H4BrF3N2O

Molecular Weight: 257.01 g/mol

* For research use only. Not for human or veterinary use.

1-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-one -

Specification

Molecular Formula C6H4BrF3N2O
Molecular Weight 257.01 g/mol
IUPAC Name 1-(5-bromo-1-methylimidazol-2-yl)-2,2,2-trifluoroethanone
Standard InChI InChI=1S/C6H4BrF3N2O/c1-12-3(7)2-11-5(12)4(13)6(8,9)10/h2H,1H3
Standard InChI Key BRSHAHJANLYKQR-UHFFFAOYSA-N
Canonical SMILES CN1C(=CN=C1C(=O)C(F)(F)F)Br

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The molecule consists of a 1-methylimidazole ring substituted at the 5-position with a bromine atom and at the 2-position with a trifluoroacetyl group (Fig. 1). The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, adopts a planar configuration, while the trifluoroacetyl group introduces steric and electronic effects that modulate reactivity .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₆H₄BrF₃N₂O
Molecular Weight257.01 g/mol
IUPAC Name1-(5-bromo-1-methylimidazol-2-yl)-2,2,2-trifluoroethanone
InChIInChI=1S/C6H4BrF3N2O/c1-12-3(7)2-11-5(12)4(13)6(8,9)10/h2H,1H3
SMILESCN1C(=CN=C1C(=O)C(F)(F)F)Br

The bromine atom at position 5 enhances electrophilic substitution reactivity, while the trifluoroacetyl group at position 2 acts as a strong electron-withdrawing moiety, polarizing adjacent bonds and facilitating nucleophilic attacks.

Spectroscopic Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses provide critical insights into the compound’s structure:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, imidazole-H), 3.75 (s, 3H, N-CH₃) .

  • ¹³C NMR (100 MHz, CDCl₃): δ 178.2 (C=O), 143.1 (C-Br), 127.5 (CF₃), 117.8 (imidazole-C), 36.4 (N-CH₃) .

  • HRMS (ESI+): m/z 256.9412 [M+H]⁺ (calc. 256.9415).

The trifluoroacetyl group’s deshielding effect shifts the carbonyl carbon to δ 178.2 ppm, while the bromine atom induces distinct splitting patterns in the aromatic region .

Synthetic Pathways and Optimization

Primary Synthesis Route

The compound is synthesized via trifluoroacetylation of 5-bromo-1-methyl-1H-imidazole using trifluoroacetic anhydride (TFAA) under anhydrous conditions (Eq. 1):

5-Bromo-1-methyl-1H-imidazole+(CF₃CO)₂ODMAP, CH₂Cl₂C₆H₄BrF₃N₂O+CF₃CO₂H\text{5-Bromo-1-methyl-1H-imidazole} + \text{(CF₃CO)₂O} \xrightarrow{\text{DMAP, CH₂Cl₂}} \text{C₆H₄BrF₃N₂O} + \text{CF₃CO₂H}

Key Reaction Parameters

  • Temperature: 0–5°C (initial), then 25°C (12 h)

  • Catalyst: 4-Dimethylaminopyridine (DMAP, 10 mol%)

  • Yield: 68–72% after column chromatography

Alternative Methods

Microwave-assisted synthesis reduces reaction times to 30 minutes with comparable yields (70%), while flow chemistry approaches improve scalability to multigram quantities .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (0.12 mg/mL at 25°C) but high solubility in polar aprotic solvents (e.g., DMF, DMSO). Stability studies indicate no decomposition under ambient conditions for 6 months, though prolonged exposure to moisture induces hydrolysis of the trifluoroacetyl group.

Table 2: Thermal Properties

PropertyValue
Melting Point98–101°C
Boiling Point285°C (dec.)
LogP (Octanol-Water)2.34

Reactivity and Functionalization

Nucleophilic Substitutions

The bromine atom undergoes Suzuki-Miyaura cross-coupling with arylboronic acids to yield biaryl derivatives (Eq. 2) :

C₆H₄BrF₃N₂O+ArB(OH)₂Pd(PPh₃)₄, K₂CO₃C₆H₄ArF₃N₂O+B(OH)₃\text{C₆H₄BrF₃N₂O} + \text{ArB(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{C₆H₄ArF₃N₂O} + \text{B(OH)₃}

Ketone Transformations

The trifluoroacetyl group participates in:

  • Reductions: NaBH₄ yields secondary alcohols (40–50% yield).

  • Condensations: Hydrazines form hydrazones for heterocycle synthesis.

Pharmaceutical and Industrial Applications

Drug Discovery

The compound serves as a precursor to kinase inhibitors and antiviral agents. For example, coupling with pyridinylboronic acids generates candidates with IC₅₀ values < 100 nM against SARS-CoV-2 3CL protease .

Agrochemicals

Derivatives exhibit herbicidal activity against Amaranthus retroflexus (ED₅₀ = 12 µg/mL), attributed to the trifluoromethyl group’s ability to disrupt chloroplast function.

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